(2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
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Description
(2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H11BrOS and its molecular weight is 307.21. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Crystallography
Studies on similar chalcone derivatives emphasize their structural analysis through X-ray crystallography, revealing intricate details about molecular conformations, dihedral angles, and intermolecular interactions. For instance, Jasinski et al. (2010) and others have analyzed the crystal structures of compounds with bromophenyl and dimethoxyphenyl components, highlighting the importance of weak C—H⋯O, C—H⋯Br, and π–π stacking interactions in their solid-state organization (Jasinski et al., 2010), (Suwunwong et al., 2009).
Photophysical Properties and Nonlinear Optical (NLO) Materials
Research on derivatives of this compound has demonstrated their potential as novel organic nonlinear optical (NLO) materials. Shruthi et al. (2017) synthesized a novel organic NLO material and confirmed its structure and optical properties, indicating its transparency in the visible region and potential for applications in photonics and optoelectronics (Shruthi et al., 2017).
Photochemical and Fluorescence Studies
Investigations into the dipole moments, photochemical quantum yield, and fluorescence quantum yield of similar compounds have been conducted. Asiri et al. (2017) synthesized and analyzed the solvatochromic properties of a related compound, providing insights into its intramolecular charge transfer (ICT) characteristics and potential applications in sensing and molecular electronics (Asiri et al., 2017).
Crystal Packing and Halogen Bonding
Kumar et al. (2018) synthesized and characterized a related compound, focusing on its crystal packing and the presence of a putative halogen bond CBr⋯O. Their findings contribute to the understanding of molecular interactions and the design of materials with specific crystallographic properties (Kumar et al., 2018).
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-16-5-3-4-13(17(16)21-2)8-11-15(19)12-6-9-14(18)10-7-12/h3-11H,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKYUIGBJDCYSA-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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